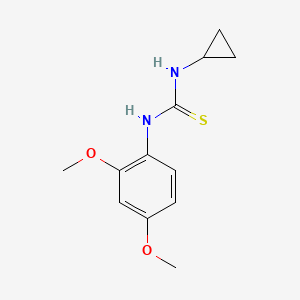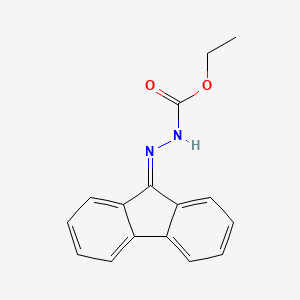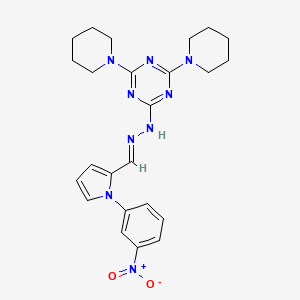![molecular formula C16H15N3O4 B5717048 N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide, also known as NAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acetanilide family and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
In addition to its potential anti-inflammatory and analgesic effects, N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide has been shown to have a range of other biochemical and physiological effects. These include the inhibition of platelet aggregation, the induction of apoptosis in cancer cells, and the modulation of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, its potential applications in the study of cytochrome P450 enzymes and as a therapeutic agent for cancer make it an attractive compound for researchers. However, one limitation of using N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide. Another area of interest is the study of the effects of N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide on other enzymes and pathways that may be involved in inflammation and cancer. Finally, the potential use of N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, could also be explored.
Méthodes De Synthèse
The synthesis method for N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide involves a multi-step process that begins with the reaction of 2-nitroaniline with acetic anhydride to form N-acetyl-2-nitroaniline. This intermediate is then reacted with 2-bromoacetophenone to form N-[2-(acetylamino)phenyl]-2-bromoacetamide. Finally, this compound is reacted with sodium nitrite and hydrochloric acid to form N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide. The overall yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide has been used in a variety of scientific research applications, including as a reagent for the detection of nitrite in biological samples, as a substrate for the study of cytochrome P450 enzymes, and as a potential therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-11(20)17-13-7-3-4-8-14(13)18-16(21)10-12-6-2-5-9-15(12)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCQCHYEEWUTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5716989.png)

![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5717010.png)

![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5717026.png)

![4-[(2-aminophenyl)imino]-2-pyrrolidinone](/img/structure/B5717055.png)
![4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5717063.png)

